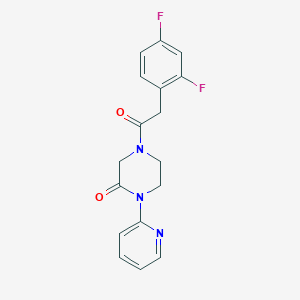

4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one, also known as DFPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPP is a piperazine derivative that exhibits a unique chemical structure and possesses a range of pharmacological properties. In

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

One area of research focuses on the synthesis and evaluation of ligands for D2-like receptors, highlighting the importance of arylalkyl substituents, such as those found in "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one", for improving potency and selectivity. These compounds, including arylcycloalkylamines, have been explored for their binding affinities, demonstrating the composite structure's critical role in receptor selectivity and potency. Such studies contribute to the development of antipsychotic agents by identifying key pharmacophoric groups (Sikazwe et al., 2009).

Dipeptidyl Peptidase IV Inhibitors

Another significant application is in the development of dipeptidyl peptidase IV (DPP IV) inhibitors, where derivatives of "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one" may play a role. DPP IV inhibitors are crucial for treating type 2 diabetes mellitus by preventing the degradation of incretin molecules, thus promoting insulin secretion. Research in this area focuses on finding new molecules that can inhibit DPP IV effectively without affecting other substrates (Mendieta et al., 2011).

Metabolism and Disposition of Arylpiperazine Derivatives

The metabolism and disposition of arylpiperazine derivatives, which include compounds structurally related to "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one", have been extensively studied. These compounds are known for their use in treating depression, psychosis, or anxiety. Understanding their metabolic pathways, including N-dealkylation leading to 1-aryl-piperazines, informs their pharmacological actions and potential side effects. This research aids in the design of safer therapeutic agents with improved efficacy (Caccia, 2007).

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives, a category to which "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one" belongs, have been reviewed for their therapeutic uses. These compounds are found in drugs with diverse therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer properties. Research into piperazine derivatives aims to discover new drug-like elements by modifying the substituents on the piperazine ring, influencing pharmacokinetic and pharmacodynamic factors. This area of study emphasizes the scaffold's flexibility and potential in drug discovery (Rathi et al., 2016).

properties

IUPAC Name |

4-[2-(2,4-difluorophenyl)acetyl]-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c18-13-5-4-12(14(19)10-13)9-16(23)21-7-8-22(17(24)11-21)15-3-1-2-6-20-15/h1-6,10H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETACFJEKCZPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2852362.png)

![1-[(4-Fluorophenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2852365.png)

![2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2852367.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2852368.png)

![(E)-N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852370.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2852372.png)

![(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2852375.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2852378.png)